molecular formula C17H16BrN3O3S B7693725 4-bromo-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide

4-bromo-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide

Cat. No. B7693725
M. Wt: 422.3 g/mol
InChI Key: FOKGIWNKKHFKFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 4-bromo-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide or simply as BTOB.

Mechanism of Action

The mechanism of action of BTOB involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. BTOB has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are important regulators of the cell cycle. BTOB has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the stabilization of various proteins that are important for cell growth and survival.
Biochemical and Physiological Effects:
BTOB has been shown to have various biochemical and physiological effects. Studies have shown that BTOB can induce cell cycle arrest and apoptosis in cancer cells. BTOB has also been shown to reduce the levels of various pro-inflammatory cytokines, which are involved in the development of various diseases such as cancer and neurodegenerative diseases. In addition, BTOB has been shown to have antioxidant properties, which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BTOB in lab experiments is its high potency. BTOB has been shown to be effective at very low concentrations, which can help to reduce the amount of compound needed for experiments. However, one of the limitations of using BTOB is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on BTOB. One area of research is the development of more efficient synthesis methods for BTOB. Another area of research is the development of new derivatives of BTOB with improved properties. In addition, further studies are needed to fully understand the mechanism of action of BTOB and its potential applications in various fields of research.

Synthesis Methods

The synthesis of BTOB involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of o-tolyl hydrazine with ethyl bromoacetate to form 3-(o-tolyl)-1-bromo-1,2-propanedione. This intermediate is then reacted with sodium azide to form 3-(o-tolyl)-1,2,4-oxadiazol-5-amine. Finally, this intermediate is reacted with benzenesulfonyl chloride to form the desired product, 4-bromo-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide.

Scientific Research Applications

BTOB has been extensively studied for its potential applications in various fields of research. One of the most promising applications of BTOB is in the field of cancer research. Studies have shown that BTOB can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. BTOB has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, BTOB has been studied for its potential applications in the field of organic electronics.

properties

IUPAC Name

4-bromo-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3S/c1-11-5-3-4-6-15(11)16-19-17(24-20-16)12(2)21-25(22,23)14-9-7-13(18)8-10-14/h3-10,12,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKGIWNKKHFKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C(C)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]ethyl}benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.